molecular formula C8H16I2 B14288480 Octane, 2,2-diiodo- CAS No. 114474-50-9

Octane, 2,2-diiodo-

Cat. No.: B14288480
CAS No.: 114474-50-9
M. Wt: 366.02 g/mol
InChI Key: FOEWYFAGIGYPME-UHFFFAOYSA-N
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Description

Octane, 2,2-diiodo-: is an organic compound with the molecular formula C8H16I2 It is a derivative of octane where two iodine atoms are substituted at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane, 2,2-diiodo- typically involves the iodination of octane. One common method is the reaction of octane with iodine in the presence of a catalyst such as red phosphorus. The reaction is carried out under controlled conditions to ensure the selective substitution of iodine atoms at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of Octane, 2,2-diiodo- may involve large-scale iodination processes using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Octane, 2,2-diiodo- undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form octane or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of iodinated alcohols or ketones.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Oxidation: Oxidizing agents like potassium permanganate can be used for oxidation reactions.

Major Products:

    Substitution: Products include various iodinated derivatives depending on the substituent introduced.

    Reduction: The major product is octane.

    Oxidation: Products include iodinated alcohols and ketones.

Scientific Research Applications

Chemistry: Octane, 2,2-diiodo- is used as a reagent in organic synthesis to introduce iodine atoms into other molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, iodinated compounds are often used as radiolabels for imaging and diagnostic purposes. Octane, 2,2-diiodo- can be used to synthesize radiolabeled compounds for medical imaging.

Industry: The compound is used in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Octane, 2,2-diiodo- involves its ability to undergo various chemical reactions due to the presence of iodine atoms. The iodine atoms can participate in electrophilic and nucleophilic reactions, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

    Octane, 2-iodo-: A similar compound with only one iodine atom at the second carbon position.

    Octane, 1,8-diiodo-: A compound with iodine atoms at the first and eighth carbon positions.

    2,2-Diiodobutane: A shorter chain analog with similar iodine substitution.

Uniqueness: Octane, 2,2-diiodo- is unique due to the specific positioning of the iodine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where selective iodination is required.

Properties

IUPAC Name

2,2-diiodooctane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16I2/c1-3-4-5-6-7-8(2,9)10/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEWYFAGIGYPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471116
Record name Octane, 2,2-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114474-50-9
Record name Octane, 2,2-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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